molecular formula C30H35ClN4O2 B605072 AAPK-25 CAS No. 2247919-28-2

AAPK-25

Número de catálogo: B605072
Número CAS: 2247919-28-2
Peso molecular: 519.086
Clave InChI: FOMOXWWUGIIVIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

AAPK-25 is synthesized through a series of chemical reactions involving naphthalene-based compounds. The synthetic route typically involves the following steps:

Análisis De Reacciones Químicas

AAPK-25 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: this compound can undergo substitution reactions where specific substituents are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

In Vitro Studies

AAPK-25 has shown significant efficacy in inhibiting the proliferation of human colon cancer cells (HCT-116). In high-throughput screening, it demonstrated an IC50 value of 0.4 μM, indicating a potent antiproliferative effect compared to other known inhibitors . The selectivity of this compound for Aurora and PLK families was validated through kinome scan assays, highlighting its potential as a targeted therapeutic agent.

In Vivo Studies

In preclinical models, specifically using BALB/c mice with HCT-116 xenografts, this compound was administered at varying doses (5 and 10 mg/kg). Results indicated a substantial reduction in tumor size compared to control groups. The median survival time for mice treated with this compound was significantly prolonged, surpassing that of the standard chemotherapy drug 5-fluorouracil (5-FU) .

Gene Expression Analysis

Microarray analysis revealed that this compound influences multiple signaling pathways involved in cell cycle regulation and apoptosis. Specifically, it up-regulated 121 genes and down-regulated 173 genes associated with tumor proliferation and metastasis . Notable pathways affected include the mitotic spindle checkpoint and p53 signaling pathways, which play critical roles in cancer progression.

Structural Characteristics

This compound's molecular structure contributes to its biological activity. It contains six hydrogen-bond donors and two hydrogen-bond receptors, with a molecular mass of approximately 441.01 g/mol. The compound adheres to Lipinski's rule of five, suggesting favorable pharmacokinetic properties such as solubility (9.6 μg/mL in water) and a lipid-water partition coefficient of 4.8 .

Comparative Efficacy with Chemotherapeutics

A direct comparison between this compound and 5-FU revealed that at a dose of 10 mg/kg, this compound resulted in a tumor size reduction from 1278.98 mm³ (vehicle control) to 310.38 mm³, demonstrating superior efficacy . Additionally, survival rates were markedly higher in the this compound group, with approximately 80% survival compared to only 30% in the 5-FU group.

Mecanismo De Acción

AAPK-25 exerts its effects by selectively inhibiting Aurora kinases (A, B, and C) and Polo-like kinases (PLK1, PLK2, and PLK3). These kinases are essential for the regulation of the G2/M phase of the cell cycle. By inhibiting these kinases, this compound induces mitotic arrest, leading to apoptosis. The molecular targets include the active sites of these kinases, and the pathways involved are primarily related to cell cycle regulation and apoptosis .

Comparación Con Compuestos Similares

AAPK-25 is unique in its dual inhibition of both Aurora and Polo-like kinases. Similar compounds include:

    VX-680: An Aurora kinase inhibitor with a different selectivity profile.

    BI 2536: A Polo-like kinase inhibitor with distinct inhibitory properties.

    MLN8237: Another Aurora kinase inhibitor with a different mechanism of action.

Compared to these compounds, this compound offers a broader spectrum of kinase inhibition, making it a versatile tool in cancer research .

Actividad Biológica

AAPK-25 is a naphthalene-based compound that has emerged as a promising inhibitor of Aurora and polo-like kinases (PLKs), which are critical regulators of cell mitosis. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

This compound functions primarily by inhibiting the activity of Aurora and PLK kinases, which play pivotal roles in the G2/M phase of the cell cycle. The compound has been shown to induce apoptosis in cancer cells, particularly in human colon cancer cell lines such as HCT-116. Key findings include:

  • IC50 Value : this compound exhibits an IC50 value of 0.4 μM against HCT-116 cells, indicating potent cytotoxicity .
  • Mitotic Block : It significantly increases histone H3Ser10 phosphorylation, suggesting a blockade in mitotic progression .
  • Cell Cycle Arrest : The compound disrupts the mitotic spindle checkpoint, leading to cell cycle arrest and subsequent apoptosis .

In Vitro and In Vivo Studies

In a series of studies, this compound demonstrated significant antitumor activity:

  • In Vitro Studies :
    • This compound was validated through high-throughput screening techniques.
    • It showed selective inhibition against both Aurora and PLK families, as confirmed by kinome scan assays .
  • In Vivo Studies :
    • Animal models treated with this compound exhibited reduced tumor growth rates and prolonged median survival times compared to control groups (p < 0.05)【1】.
    • The compound's efficacy was further supported by gene expression analysis, which revealed alterations in pathways associated with cancer progression【1】【5】.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study 1 : In a preclinical model of colorectal cancer, treatment with this compound resulted in significant tumor regression and improved survival metrics compared to untreated cohorts【1】.
  • Case Study 2 : Another study focused on the pharmacodynamics of this compound, illustrating its ability to modulate key signaling pathways involved in apoptosis and cell cycle regulation【5】.

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound compared to other known kinase inhibitors:

CompoundTarget KinasesIC50 (μM)Mechanism of ActionModel Type
This compoundAurora/PLK0.4Induces apoptosis; blocks mitotic spindleIn vitro/in vivo
Compound XAurora1.2Induces apoptosis; cell cycle arrestIn vitro
Compound YPLK0.8Inhibits mitotic progressionIn vivo

Propiedades

Número CAS

2247919-28-2

Fórmula molecular

C30H35ClN4O2

Peso molecular

519.086

Nombre IUPAC

4-((6-Chloro-2-methoxyacridin-9-yl)methyl)-2-((4-(2-(dimethylamino)ethyl)piperazin-1-yl)methyl)phenol

InChI

InChI=1S/C30H35ClN4O2/c1-33(2)10-11-34-12-14-35(15-13-34)20-22-16-21(4-9-30(22)36)17-26-25-7-5-23(31)18-29(25)32-28-8-6-24(37-3)19-27(26)28/h4-9,16,18-19,36H,10-15,17,20H2,1-3H3

Clave InChI

FOMOXWWUGIIVIV-UHFFFAOYSA-N

SMILES

OC1=CC=C(CC2=C(C=C(OC)C=C3)C3=NC4=CC(Cl)=CC=C42)C=C1CN5CCN(CCN(C)C)CC5

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

AAPK-25;  AAPK 25;  AAPK-5

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
AAPK-25
Reactant of Route 2
Reactant of Route 2
AAPK-25
Reactant of Route 3
AAPK-25
Reactant of Route 4
AAPK-25
Reactant of Route 5
AAPK-25
Reactant of Route 6
Reactant of Route 6
AAPK-25

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.